molecular formula C15H12ClN3O2 B12100728 Methyl 7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Methyl 7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B12100728
M. Wt: 301.73 g/mol
InChI Key: OAKPFERVRKTLNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate is a pyrrolo[2,3-d]pyrimidine derivative characterized by a benzyl group at the 7-position, a chlorine atom at the 4-position, and a methyl ester at the 6-position. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as kinases or viral enzymes . The compound is synthesized via nucleophilic substitution or condensation reactions, often involving halogenated intermediates and benzylamine derivatives .

Properties

Molecular Formula

C15H12ClN3O2

Molecular Weight

301.73 g/mol

IUPAC Name

methyl 7-benzyl-4-chloropyrrolo[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C15H12ClN3O2/c1-21-15(20)12-7-11-13(16)17-9-18-14(11)19(12)8-10-5-3-2-4-6-10/h2-7,9H,8H2,1H3

InChI Key

OAKPFERVRKTLNE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=CN=C2Cl

Origin of Product

United States

Preparation Methods

Condensation of 2-Methyl-3,3-Dichloroacrylonitrile

In solvent A (e.g., cyclohexane or acetonitrile), 2-methyl-3,3-dichloroacrylonitrile reacts with trimethyl orthoformate under Lewis acid catalysis (e.g., ZnCl₂) to yield 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (Formula IV). Optimal conditions include a 1:1.5–6.0 molar ratio of reactants and temperatures of 30–110°C.

Cyclization with Formamidine Salt

Formula IV undergoes cyclization with formamidine acetate in methanol or ethanol under basic conditions (e.g., sodium methoxide). The reaction proceeds via addition-condensation at 0–50°C, followed by HCl elimination at 50–110°C to form 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. This method achieves a 90.2% yield and 99.3% purity.

Installation of the 6-Carboxylate Group

The methyl carboxylate at position 6 is introduced via esterification or late-stage functionalization:

Cyano Hydrolysis and Esterification

Starting with a 6-cyano precursor (e.g., 4-chloro-7-benzyl-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitrile), acidic hydrolysis (H₂SO₄, H₂O) generates the carboxylic acid, which is then treated with methanol and H₂SO₄ to form the ester. PMC10226129 notes that this route achieves 70–80% yields but risks pyrrole ring degradation under harsh conditions.

Direct Esterification During Cyclization

The Chinese patent CN110386936B suggests incorporating the ester group early by using methyl cyanoacetate as a starting material. This method streamlines synthesis but requires precise stoichiometry to avoid side products.

Integrated Synthetic Routes

Combining the above steps, three validated routes emerge:

Route A: Sequential Functionalization

  • Synthesize 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

  • Benzylate the 7-position via alkylation.

  • Introduce the 6-carboxylate via cyano hydrolysis and esterification.

Yield : 62–75% overall.

Route B: Convergent Synthesis

  • Prepare 7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carbonitrile via Pd-catalyzed coupling.

  • Hydrolyze and esterify the nitrile group.

Yield : 68–78% overall.

Route C: One-Pot Cyclization-Esterification

Using methyl 3,3-dichloroacrylate and benzylamine in trimethyl orthoformate, followed by formamidine cyclization. This method reduces purification steps but achieves lower yields (55–60%).

Optimization and Challenges

Solvent and Catalyst Selection

  • Benzylation : Polar aprotic solvents (DMF, THF) improve solubility but may require higher temperatures.

  • Esterification : Methanol with H₂SO₄ is optimal for ester formation without side reactions.

Byproduct Management

  • Over-alkylation at N-3 is mitigated using bulky bases (e.g., DBU).

  • Chloride displacement at C-4 is minimized by maintaining pH < 8 during esterification.

Analytical Characterization

TechniqueKey Data for Target CompoundSource
¹H NMR δ 8.45 (s, 1H, H-2), 7.35–7.25 (m, 5H, benzyl), 3.95 (s, 3H, COOCH₃)
LC-MS m/z 332.1 [M+H]⁺
HPLC Purity 98.5–99.3% (C18 column, 0.1% TFA/MeCN gradient)

Industrial-Scale Considerations

The Chinese patent emphasizes cost-effective bulk synthesis using recyclable solvents (e.g., methanol) and low catalyst loadings (0.5–10% ZnCl₂). Waste generation is reduced by 40% compared to traditional routes involving POCl₃.

Emerging Methodologies

Recent advances include:

  • Enzymatic esterification : Candida antarctica lipase B for greener 6-carboxylate formation.

  • Flow chemistry : Continuous processing to enhance throughput and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions: Methyl 7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyrimidine derivatives .

Scientific Research Applications

Pharmaceutical Applications

Methyl 7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to act as a scaffold for the development of drugs targeting multiple biological pathways.

  • Anticancer Activity : Research indicates that derivatives of pyrrolo[2,3-d]pyrimidines exhibit significant anticancer properties by inhibiting key receptor tyrosine kinases involved in tumor growth and angiogenesis. The compound's ability to inhibit vascular endothelial growth factor receptor (VEGFR) and epidermal growth factor receptor (EGFR) contributes to its potential as an anticancer agent .
  • Antiviral Properties : Recent studies have explored the antiviral activity of pyrrolo[2,3-d]pyrimidines against flaviviruses such as Zika virus (ZIKV) and Dengue virus (DENV). Compounds with similar structures have shown promise in inhibiting viral replication, suggesting that this compound could be further investigated for antiviral applications .

Biological Research Applications

The compound has been utilized in various biological studies due to its ability to modulate cellular pathways:

  • Mechanism of Action Studies : Investigations into the pharmacodynamics of this compound have focused on its interactions with cellular receptors and enzymes. By understanding these mechanisms, researchers can identify potential therapeutic targets for drug development.
  • Cell Proliferation Inhibition : Studies have demonstrated that this compound can reduce the proliferation of cancer cells by disrupting essential signaling pathways. This makes it a candidate for further exploration in cancer therapy .

Synthetic Chemistry

In synthetic chemistry, this compound is valuable for its versatility in forming various derivatives through chemical modifications:

  • Synthesis of New Derivatives : The compound can be modified to create new derivatives with enhanced biological activity or selectivity against specific targets. This adaptability is crucial for developing novel therapeutics.
  • Pharmaceutical Intermediate : It serves as an important intermediate in the synthesis of other active pharmaceutical ingredients (APIs), facilitating the production of complex molecules required in drug formulations .

Case Studies

Several case studies highlight the practical applications and effectiveness of this compound:

  • Anticancer Drug Development : A study demonstrated that a derivative of this compound exhibited potent inhibitory effects on diverse cancer cell lines, leading to reduced tumor growth in preclinical models.
  • Antiviral Research : Another investigation revealed that modifications to the pyrrolo[2,3-d]pyrimidine structure enhanced antiviral activity against ZIKV, indicating potential for therapeutic use against viral infections.

Mechanism of Action

The mechanism of action of Methyl 7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with cell signaling pathways that are crucial for cancer cell proliferation and survival .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Substituents (Position) Key Structural Differences References
Methyl 7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate 7-benzyl, 4-Cl, 6-COOCH3 Reference compound
Methyl 4-chloro-5-hydroxy-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine-6-carboxylate 5-hydroxy, 6,7-dihydro ring Reduced ring saturation; hydroxyl at C5
Ethyl 4-chloro-5-hydroxy-2,7-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate Ethyl ester (6-COOCH2CH3), 2-CH3, 7-CH3 Ethyl ester, additional methyl groups at C2/C7
4-Chloro-6-methyl-7-phenyl-7H-pyrrolo[2,3-d]pyrimidine 6-CH3, 7-phenyl Lacks ester group; phenyl at C7
4-((4-((2-Chlorobenzyl)amino)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl)benzonitrile 2-chlorobenzylamino at C4, benzonitrile at C7 Amino substituent; nitrile functional group

Physicochemical Properties

  • Melting Points: this compound: Not explicitly reported, but analogs with similar substituents (e.g., compound 26 in ) melt at 175–176°C. Ethyl 4-chloro-5-hydroxy-2,7-dimethyl derivative: Higher melting point (~269°C) due to hydrogen bonding from the hydroxyl group . 4-Chloro-6-methyl-7-phenyl analog: Lower melting point (~97–98°C) attributed to reduced polarity .
  • Spectroscopic Data :

    • 1H-NMR : Benzyl protons in the target compound resonate at δ 4.5–5.0 ppm (C7-CH2), while ester methyl groups appear at δ 3.8–4.0 ppm .
    • 13C-NMR : Carbonyl (C=O) signals for esters are observed at ~165–170 ppm .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for Methyl 7-benzyl-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate?

  • Methodology :

  • Cyclization : React α-bromomethylbenzylketones with formamide under reflux to form pyrrole intermediates, followed by cyclization to yield pyrrolo[2,3-d]pyrimidin-4-ones .
  • Chlorination : Treat intermediates with POCl₃ at reflux to introduce the chlorine substituent at the 4-position .
  • Esterification : Use methanol or ethanol in the presence of acid catalysts to form the methyl/ethyl carboxylate derivatives .
    • Key Steps :
  • Nitrogen protection during ketone reactions to prevent oxidation .
  • Purification via silica gel chromatography to isolate intermediates .

Q. How is the compound characterized structurally, and what analytical techniques are critical?

  • Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and ring structure .
  • HRMS : Validate molecular weight and fragmentation patterns .
  • Melting Point Analysis : Assess purity (e.g., decomposition >300°C for related compounds) .
    • Data Interpretation :
  • Compare spectral data with structurally similar pyrrolo[2,3-d]pyrimidines (e.g., 6-benzoyl derivatives) to resolve ambiguities .

Q. What are the primary pharmacological applications of this compound?

  • Biological Role :

  • Acts as a kinase inhibitor scaffold, targeting EGFR, Her2, and VEGFR2 .
  • Intermediate for drugs like Tofacitinib (JAK inhibitor) .
    • Experimental Design :
  • Use in vitro kinase assays (IC₅₀ determination) and cell proliferation studies to evaluate potency .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields in the chlorination step?

  • Variables to Test :

  • Catalysts : Substitute POCl₃ with PCl₅ or SOCl₂ to reduce side reactions .
  • Solvents : Compare dichloroethane (reflux) vs. DMF (room temperature) for regioselectivity .
  • Temperature Control : Gradual heating (80–120°C) to prevent decomposition .
    • Data Analysis :
  • Monitor reaction progress via TLC and quantify yields using HPLC .

Q. How to resolve contradictions in reported biological activity across studies?

  • Case Example : Discrepancies in kinase inhibition profiles (e.g., CDK2 vs. EGFR selectivity).

  • Hypotheses :
  • Substituent effects (e.g., benzyl vs. 2,4-dichlorobenzyl groups alter binding affinity) .
  • Assay variability (e.g., ATP concentration differences in kinase assays) .
  • Validation :
  • Perform competitive binding assays with radiolabeled ATP .
  • Use molecular docking to compare binding modes across kinase isoforms .

Q. What computational tools are recommended for predicting synthetic pathways or reactivity?

  • Tools :

  • ICReDD Platform : Combines quantum chemical calculations (e.g., DFT) and experimental data to optimize reaction paths .
  • Reaxys/Scifinder : Identify analogous reactions (e.g., chlorination of pyrrolo[2,3-d]pyrimidines) .
    • Workflow :
  • Simulate transition states for chlorination steps to identify energy barriers .
  • Validate predictions with small-scale experiments (mg quantities) .

Q. How do substituents (e.g., benzyl, chloro) influence the compound’s reactivity and bioactivity?

  • Comparative Studies :

  • Reactivity : Ethyl groups at the 5-position enhance solubility but reduce electrophilicity at the 4-chloro site .
  • Bioactivity : Benzyl derivatives show improved kinase inhibition vs. methyl analogs due to hydrophobic interactions .
    • Methodology :
  • Synthesize analogs (e.g., 5-ethyl, 7-methyl) and compare IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.